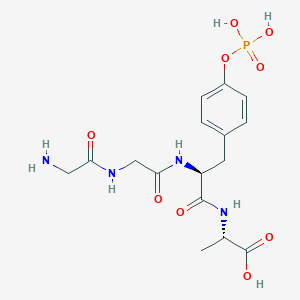![molecular formula C13H23NO2Si B12557330 1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile CAS No. 144381-14-6](/img/structure/B12557330.png)
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[34]octane-2-carbonitrile is a complex organic compound characterized by its unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic ketone with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The spiro structure provides unique steric and electronic properties, influencing the compound’s behavior in different environments.
相似化合物的比较
Similar Compounds
1-Methoxy-3-(trimethylsilyloxy)butadiene: Known for its use in Diels-Alder reactions and as a reagent in organic synthesis.
1-Methoxy-3-trimethylsiloxy-1,3-butadiene: Employed in Mannich-Michael reactions and the synthesis of pyridones and pyranones.
Uniqueness
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
属性
CAS 编号 |
144381-14-6 |
|---|---|
分子式 |
C13H23NO2Si |
分子量 |
253.41 g/mol |
IUPAC 名称 |
3-methoxy-3-trimethylsilyloxyspiro[3.4]octane-2-carbonitrile |
InChI |
InChI=1S/C13H23NO2Si/c1-15-13(16-17(2,3)4)11(10-14)9-12(13)7-5-6-8-12/h11H,5-9H2,1-4H3 |
InChI 键 |
OPGYCWAJZHKZPB-UHFFFAOYSA-N |
规范 SMILES |
COC1(C(CC12CCCC2)C#N)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)



![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)


![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)



